1-[(5-Bromofuran-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a bromofuran moiety attached to a piperazine ring, which is further substituted with an ethoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine typically involves a multi-step process:
Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a suitable solvent such as acetic acid.
Formation of Bromofuran Intermediate: The bromofuran is then reacted with a suitable alkylating agent to form the bromofuran intermediate.
Piperazine Derivatization: The bromofuran intermediate is then reacted with 4-(2-ethoxyphenyl)piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromofuran-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding furanones.
Reduction: Formation of the reduced piperazine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethoxyphenyl)-4-(2-furylmethyl)piperazine
- 1-(2-Methoxyphenyl)-4-(2-furylmethyl)piperazine
- 1-(2-Ethoxyphenyl)-4-(2-thienylmethyl)piperazine
Uniqueness
1-[(5-Bromofuran-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine is unique due to the presence of the bromofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-2-21-16-6-4-3-5-15(16)20-11-9-19(10-12-20)13-14-7-8-17(18)22-14/h3-8H,2,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMFDEOHNCUYCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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